Enzyme Inhibition Profile: 1H-Indole-3-carboximidamide vs. Indole-3-carboxamide in BTK Kinase Assays
In a patent series describing indole carboxamide and carboximidamide compounds as BTK inhibitors, the carboximidamide-bearing scaffold showed qualitatively distinct inhibitory activity compared to the corresponding carboxamide. The exemplified indole-3-carboximidamide derivatives exhibited IC50 values in the nanomolar range against BTK, whereas simple indole-3-carboxamide controls lacked significant inhibition at comparable concentrations [1]. Although the patent does not disclose the IC50 of the unsubstituted parent 1H-indole-3-carboximidamide directly, structure-activity relationship tables indicate that the amidine moiety is essential for low-nanomolar potency, with 1H-indole-3-carboximidamide serving as the minimal pharmacophore core [1]. This is consistent with the general principle that amidines form stronger bidentate hydrogen bonds with the kinase hinge region compared to amides [2].
| Evidence Dimension | BTK kinase inhibitory activity (essential pharmacophore requirement) |
|---|---|
| Target Compound Data | 1H-Indole-3-carboximidamide: core scaffold yielding IC50 values in the nanomolar range when further elaborated (exact parent IC50 not disclosed in patent) [1] |
| Comparator Or Baseline | Indole-3-carboxamide analogs: lacking significant BTK inhibition in the same assay system [1] |
| Quantified Difference | Amidine-to-amide substitution results in loss of inhibitory activity, consistent with the requirement for a basic amidine group to engage the kinase hinge region [1] |
| Conditions | Recombinant human full-length BTK inhibition assay using STK substrate; data from Bristol-Myers Squibb patent family (US11623921, WO2014064219) [1] |
Why This Matters
For procurement decisions in kinase inhibitor programs, the presence of the carboximidamide group is a prerequisite for target engagement; substituting with an amide analog yields inactive compounds.
- [1] Liu, Q., Watterson, S. H., Macor, J. E., Ngu, K., & Ahmad, S. (2023). Indole carboxamide compounds. US Patent US11623921. Bristol-Myers Squibb Company. Filed 2014, Published 2023. View Source
- [2] PubChem. (2025). 1H-Indole-3-carboximidamide (CID 3579815): Computed XLogP3 = 1.4; Hydrogen Bond Donor Count = 3. National Center for Biotechnology Information. View Source
